molecular formula C9H10OS B14735481 2-(4-Methoxyphenyl)thiirane CAS No. 6388-69-8

2-(4-Methoxyphenyl)thiirane

Cat. No.: B14735481
CAS No.: 6388-69-8
M. Wt: 166.24 g/mol
InChI Key: FQXVXEMHMLELHF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)thiirane is a sulfur-containing heterocyclic compound belonging to the thiirane (episulfide) family, which are the sulfur analogs of oxiranes . Thiiranes are of significant interest in medicinal chemistry and chemical biology, particularly for developing enzyme inhibitors. Research on structurally similar sulfonylmethylthiiranes has identified them as potent and highly selective slow-binding inhibitors for human gelatinases (MMP-2 and MMP-9) . These matrix metalloproteinases are important therapeutic targets in pathological processes such as cancer metastasis and stroke, making inhibitors based on the thiirane template promising candidates for further investigation . The mechanism of action for this class of inhibitors is proposed to involve enzyme-mediated deprotonation of the carbon alpha to the sulfone group, leading to a chelation complex that potently inhibits the target enzyme . Beyond its bioactivity profile, the thiirane ring is a versatile synthetic building block. It can undergo ring-opening reactions to introduce sulfur-containing functional groups or desulfurization to form alkenes, providing valuable pathways for the synthesis of more complex molecules . This compound is intended for research use only and is not for diagnostic or therapeutic applications. Researchers should note that electron-rich thiirane derivatives can be susceptible to decomposition via desulfurization; appropriate storage and handling in an inert atmosphere at low temperatures is recommended to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6388-69-8

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

2-(4-methoxyphenyl)thiirane

InChI

InChI=1S/C9H10OS/c1-10-8-4-2-7(3-5-8)9-6-11-9/h2-5,9H,6H2,1H3

InChI Key

FQXVXEMHMLELHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CS2

Origin of Product

United States

Synthesis of 2 4 Methoxyphenyl Thiirane

The primary and most widely employed method for the synthesis of 2-aryl-substituted thiiranes, including what would be the route to 2-(4-Methoxyphenyl)thiirane, is the reaction of the corresponding epoxide with a sulfur-donating reagent.

A common and effective approach involves the use of thiourea (B124793) (CS(NH₂)₂) or ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) to convert an epoxide to a thiirane (B1199164). organic-chemistry.org This reaction typically proceeds with inversion of stereochemistry, meaning a trans-epoxide will yield a trans-thiirane and a cis-epoxide will yield a cis-thiirane.

For the synthesis of this compound, the logical precursor would be 2-(4-methoxyphenyl)oxirane (B1607123) (also known as 4-methoxystyrene (B147599) oxide). The reaction would proceed as follows:

General Reaction Scheme: 2-(4-Methoxyphenyl)oxirane + Sulfur Source (e.g., Thiourea) → this compound + By-product (e.g., Urea)

Various catalysts and reaction conditions have been developed to improve the efficiency and mildness of this transformation. These include the use of deep eutectic solvents (DES), and catalyst-free conditions. organic-chemistry.org Organocatalytic methods have also been developed, where an alkene is first converted to an epoxide and then treated with a sulfur source in a two-step, one-pot procedure. chemistryviews.org

However, as previously mentioned, the inherent instability of p-alkoxy-substituted thiiranes can complicate their isolation and purification. nih.gov This may explain the limited availability of detailed experimental procedures and characterization data for this compound in the scientific literature.

Reactivity of 2 4 Methoxyphenyl Thiirane

The reactivity of thiiranes is dominated by ring-opening reactions, driven by the release of ring strain. These reactions can be initiated by both nucleophiles and electrophiles. For an aryl-substituted thiirane (B1199164) like 2-(4-Methoxyphenyl)thiirane, the regioselectivity of the ring-opening is influenced by the electronic and steric effects of the methoxyphenyl group.

Nucleophilic Ring-Opening: Nucleophiles generally attack one of the carbon atoms of the thiirane ring, leading to the cleavage of a carbon-sulfur bond. The attack can occur at either the substituted or unsubstituted carbon. In the case of 2-phenylthiirane, reactions with thiols have shown that ring-opening can occur at both carbon atoms, indicating a lack of complete regiospecificity. The outcome of these reactions can be influenced by the catalyst, solvent polarity, and the nature of the nucleophile.

Desulfurization: Another important reaction of thiiranes is desulfurization, where the sulfur atom is removed to form an alkene. This reaction can be achieved using various reagents, such as phosphines or certain metal complexes. For this compound, this would result in the formation of 4-methoxystyrene (B147599).

Cyclo-oligomerization: Under acidic conditions, thiiranes can undergo cyclo-oligomerization to form larger sulfur-containing rings, such as 1,4-dithianes (dimers) and 1,4,7-trithiacyclononanes (trimers). researchgate.net

The presence of the electron-donating methoxy (B1213986) group on the phenyl ring of this compound would likely influence the stability of any carbocationic intermediates that may form during these reactions, thereby affecting the reaction pathways and product distributions.

Compound Data

Synthetic Routes to this compound and Related Compounds

The synthesis of thiiranes, three-membered heterocyclic compounds containing a sulfur atom, has been an area of significant interest in organic chemistry due to their utility as building blocks for a variety of sulfur-containing molecules. This article focuses on the synthetic methodologies for a specific thiirane, this compound, and its analogs, exploring several key preparative strategies.

Advanced Spectroscopic and Structural Elucidation of 2 4 Methoxyphenyl Thiirane and Derivatives

X-ray Diffraction Analysis for Solid-State Structural Determination

A hypothetical crystal data table for 2-(4-Methoxyphenyl)thiirane, based on typical values for similar organic molecules, is presented below. researchgate.netresearchgate.net

ParameterExpected Value
Empirical FormulaC₉H₁₀OS
Formula Weight166.24 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
Unit Cell Dimensionsa ≈ 7-19 Å, b ≈ 7-9 Å, c ≈ 10-29 Å, β ≈ 94°
Volume (V)≈ 1500-1700 ų
Z (Molecules per unit cell)4
Calculated Density (Dc)≈ 1.3 g/cm³

The crystal structure would reveal the preferred conformation of the this compound molecule. The orientation of the 4-methoxyphenyl (B3050149) group relative to the thiirane (B1199164) ring is of particular interest. Studies on other aryl-substituted thiiranes and related compounds show that the thiirane ring itself is nearly planar due to significant ring strain. nih.govwikipedia.org The dihedral angle between the plane of the aromatic ring and the plane of the thiirane ring would be a key conformational parameter. In related structures, such as thiirane-based gelatinase inhibitors, the aryl substituents adopt specific conformations that are energetically favorable. nih.govnih.govresearchgate.net It is also common for the thiirane ring in such structures to exhibit positional disorder within the crystal lattice. nih.govresearchgate.net The methoxy (B1213986) group is generally expected to be coplanar with the benzene ring to maximize resonance stabilization. researchgate.net

The packing of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a crucial role. These include:

C-H···O Interactions: The oxygen atom of the methoxy group is a potential hydrogen bond acceptor, leading to weak C-H···O interactions with hydrogen atoms from the aromatic or thiirane rings of neighboring molecules. researchgate.net

C-H···S Interactions: The sulfur atom in the thiirane ring can also act as a weak hydrogen bond acceptor.

π–π Stacking: The electron-rich 4-methoxyphenyl rings can interact with each other through π–π stacking, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. These interactions are a significant driving force in the crystal engineering of aromatic compounds. nih.gov

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the π-electron cloud of an aromatic ring on an adjacent molecule.

These interactions combine to form a stable three-dimensional supramolecular network in the crystal. mdpi.comscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Characterization

NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the methoxy group, the aromatic ring, and the thiirane ring. Based on data from analogous compounds, the predicted chemical shifts are tabulated below. researchgate.netrsc.org

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Aromatic (ortho to OCH₃)~6.90d (Doublet)J ≈ 8.8 HzH-3', H-5'
Aromatic (meta to OCH₃)~7.25d (Doublet)J ≈ 8.8 HzH-2', H-6'
Methoxy (OCH₃)~3.82s (Singlet)N/A-OCH₃
Thiirane Methine (CH)~3.5-3.7dd (Doublet of doublets)J ≈ 6.0, 7.5 HzH-2
Thiirane Methylene (CH₂)~2.3-2.6m (Multiplet)-H-3 (cis & trans)

The aromatic protons are expected to appear as a characteristic AA'BB' system, which often simplifies to two distinct doublets. The three protons on the thiirane ring form a complex AMX or ABX spin system. The methine proton (H-2) is coupled to the two diastereotopic methylene protons (H-3), which are in turn coupled to each other, resulting in complex splitting patterns (doublet of doublets or multiplets).

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct signals are expected. The predicted chemical shifts, based on data from similar structures like (E)-1-methoxy-4-styrylbenzene, are listed below. rsc.org

Carbon TypePredicted Chemical Shift (δ, ppm)Assignment
Aromatic (C-OCH₃)~159.5C-4'
Aromatic (ipso-thiirane)~130.0C-1'
Aromatic (CH, meta to OCH₃)~127.5C-2', C-6'
Aromatic (CH, ortho to OCH₃)~114.2C-3', C-5'
Methoxy (-OCH₃)~55.3-OCH₃
Thiirane Methine (CH)~35-40C-2
Thiirane Methylene (CH₂)~25-30C-3

The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group. The carbons of the strained thiirane ring are expected to appear at relatively high field (lower ppm values) compared to carbons in acyclic sulfides.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The IR spectrum of this compound would display characteristic bands for the thiirane ring, the substituted benzene ring, and the methoxy group.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3110-3000C-H Stretch (Aromatic)Aryl Ring
3000-2850C-H Stretch (Aliphatic & Methoxy)Thiirane & -OCH₃
~1610, ~1510C=C StretchAryl Ring
~1250C-O Stretch (Asymmetric)Aryl-O-CH₃
~1030C-O Stretch (Symmetric)Aryl-O-CH₃
~830C-H Out-of-Plane Bend1,4-Disubstituted Benzene
650-600C-S StretchThiirane Ring

Key diagnostic peaks include the aromatic C=C stretching vibrations around 1610 and 1510 cm⁻¹. The strong absorption around 1250 cm⁻¹ is characteristic of the asymmetric C-O stretching of the aryl ether. researchgate.net The C-S stretching vibration for the thiirane ring is typically weak and appears in the fingerprint region around 600-650 cm⁻¹. nih.govnist.gov Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches for the thiirane and methoxy groups are found just below 3000 cm⁻¹. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, valuable information about the molecule's composition and fragmentation behavior is obtained.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides the precise measurement of the molecular weight of this compound, allowing for the unambiguous determination of its elemental composition. The molecular formula of this compound is C9H10OS, which corresponds to a molecular weight of approximately 166.24 g/mol . HRMS can distinguish this from other compounds with the same nominal mass but different elemental formulas.

Table 1: Theoretical and Expected HRMS Data for this compound

ParameterValue
Molecular FormulaC9H10OS
Theoretical Monoisotopic Mass166.0452
Expected [M+H]+167.0529
Expected [M+Na]+189.0348

Note: This table presents theoretical values. Experimental data would typically show a close correlation with these figures, with minor deviations measured in parts per million (ppm).

The fragmentation pattern of this compound in mass spectrometry is dictated by the inherent stability of the resulting fragments. The presence of the aromatic ring, the methoxy group, and the strained thiirane ring influences the cleavage pathways. A plausible fragmentation pattern would involve the following key steps:

Formation of the Molecular Ion (M•+): Electron impact ionization would dislodge an electron to form the molecular ion at m/z ≈ 166.

Benzylic Cleavage: Fission of the bond between the thiirane ring and the methoxyphenyl group can lead to the formation of a stable methoxybenzyl cation.

Ring Opening and Rearrangement: The three-membered thiirane ring can undergo opening, followed by rearrangements and loss of small neutral molecules like hydrogen sulfide (H2S) or thioformaldehyde (CH2S).

Table 2: Plausible Mass Fragments of this compound and Their Putative Structures

m/z (approximate)Proposed FragmentPutative Structure
166[C9H10OS]•+Molecular Ion
135[C8H7O]+Methoxytropylium ion
121[C7H5O]+Methoxybenzyl cation
108[C7H8O]•+Methoxybenzene radical cation
77[C6H5]+Phenyl cation

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for the purification of this compound after its synthesis and for the analysis of its presence in complex mixtures.

Column Chromatography for Purification

Column chromatography is a fundamental technique for the purification of synthesized this compound, separating it from unreacted starting materials, byproducts, and other impurities. The choice of stationary and mobile phases is critical for achieving effective separation.

Silica gel is a commonly used stationary phase for the purification of moderately polar organic compounds. However, it is important to note that thiiranes, particularly those bearing electron-donating substituents like a p-methoxy group, can exhibit instability on silica gel, potentially leading to decomposition and loss of the sulfur atom to form the corresponding alkene. To mitigate this, deactivation of the silica gel, for instance, with a small percentage of a base like triethylamine in the eluent, or the use of a less acidic stationary phase such as alumina, may be necessary.

A typical procedure for the purification of an aryl-substituted thiirane would involve flash column chromatography.

Table 3: General Parameters for Column Chromatography Purification of this compound

ParameterDescription
Stationary Phase Silica gel (230-400 mesh) or neutral alumina
Mobile Phase (Eluent) A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether. The polarity is optimized based on TLC analysis.
Sample Loading The crude product is typically adsorbed onto a small amount of silica gel and dry-loaded onto the column or dissolved in a minimal amount of the initial eluent.
Elution The solvent polarity is gradually increased to elute compounds with increasing polarity.
Fraction Collection Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Post-Purification Fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds like this compound in complex mixtures. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and a mass spectrum is generated.

The retention time (the time it takes for a compound to travel through the column) is a characteristic property that can be used for preliminary identification by comparing it to known standards. The mass spectrum provides a molecular fingerprint, allowing for definitive identification by comparing it to spectral libraries or by analyzing the fragmentation pattern. This technique is particularly useful for identifying trace amounts of this compound and its potential isomers or degradation products in a sample.

Table 4: Typical GC-MS Parameters for the Analysis of Aryl-Substituted Thiiranes

ParameterDescription
GC Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
Carrier Gas Helium or hydrogen at a constant flow rate.
Injection Mode Split or splitless, depending on the sample concentration.
Oven Temperature Program A temperature gradient is typically used, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of compounds with a range of boiling points.
MS Ionization Mode Electron Ionization (EI) is most common for creating reproducible fragmentation patterns for library matching.
MS Detector A quadrupole or ion trap analyzer is commonly used to scan a range of m/z values.

Computational and Theoretical Investigations on 2 4 Methoxyphenyl Thiirane Reactivity and Structure

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of chemical reactions involving thiiranes. These computational methods allow for the exploration of potential energy surfaces, the identification of transition states, and the prediction of reaction outcomes.

Elucidation of Activation Barriers and Energy Profiles for Key Transformations

DFT calculations have been instrumental in understanding the energetics of reactions involving aryl-substituted thiiranes. For instance, in the synthesis of cis-1,2-diarylthiiranes, a process that can produce derivatives like 2-(4-methoxyphenyl)thiirane, DFT studies have been employed to rationalize the reaction mechanism. The M06-2X functional with the 6-311+G(d,p) basis set, incorporating a polarizable continuum model (PCM) for the solvent, has been used to map out the Gibbs free energy profile of such transformations. nih.gov

One key transformation of thiiranes is their desulfurization. Theoretical studies on the reaction of thiiranes with carbenes, including methoxyphenylcarbene, have provided insights into the activation barriers of these processes. The B3LYP/6-31G* level of theory has been used to characterize the potential energy surfaces for these abstraction reactions. These studies reveal that the interaction begins with the formation of a loose donor-acceptor complex, followed by a heteroatom shift through a two-center transition state. researchgate.net

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)Reference
Desired pathway in cis-diarylthiirane synthesisM06-2X/6-311+G(d,p)/PCM(DMF)Lower by 4.3 nih.gov

Prediction of Reaction Regioselectivity and Stereoselectivity

The stereochemical outcome of reactions producing substituted thiiranes is a critical aspect that can be rationalized and predicted using DFT. In the synthesis of cis-1,2-diarylthiiranes, the excellent stereocontrol is explained by a mechanism involving the stereospecific 4π-electrocyclization of a trans-thiocarbonyl ylide intermediate. nih.gov DFT calculations support the intermediacy of this species and the subsequent conrotatory ring-closure to yield the cis-thiirane as the major diastereomer. nih.gov

It has been noted that electron-rich thiiranes, such as those bearing a p-methoxyphenyl group, can undergo non-stereospecific, spontaneous desulfurization. nih.gov This highlights the subtle interplay of electronic effects on the stability and reactivity of the thiirane (B1199164) ring, which can be computationally modeled to predict the stereochemical integrity of the products.

Application of Topological Approaches in Reaction Mechanism Analysis

To gain a deeper understanding of the bonding changes throughout a reaction, topological analyses of the electron localization function (ELF) and the Quantum Theory of Atoms in Molecules (QTAIM) are employed. These methods partition the molecular space into chemically meaningful regions, such as atomic basins, and analyze the electron density to describe bonding. mdpi.comresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Parameters

Quantum chemical calculations provide valuable information about the electronic properties of molecules, which are fundamental to understanding their reactivity.

Analysis of Molecular Orbitals and Charge Distribution

The electronic structure of molecules containing the 4-methoxyphenyl (B3050149) group has been investigated using quantum chemical methods. For instance, in studies of related heterocyclic compounds, DFT calculations at the B3LYP/6-311G(d,p) level have been used to determine the distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

The HOMO and LUMO are crucial for predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net For a molecule like this compound, the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-system of the methoxyphenyl ring, making these sites susceptible to electrophilic attack. The LUMO is likely to be an antibonding orbital associated with the strained C-S bonds of the thiirane ring, making it a target for nucleophilic attack.

Analysis of the charge distribution, often through methods like Natural Bond Orbital (NBO) analysis, can reveal the partial charges on each atom. In this compound, the sulfur atom is expected to carry a partial negative charge, while the carbon atoms of the thiirane ring will have partial positive charges, influencing the regioselectivity of nucleophilic ring-opening reactions.

ParameterTypical Computational MethodSignificance
HOMO EnergyDFT (e.g., B3LYP/6-311G(d,p))Electron-donating ability
LUMO EnergyDFT (e.g., B3LYP/6-311G(d,p))Electron-accepting ability
HOMO-LUMO GapDFT (e.g., B3LYP/6-311G(d,p))Kinetic stability, reactivity
NBO ChargesNBO AnalysisPartial atomic charges, reactive sites

Theoretical Studies on the Influence of Substituents on Thiirane Ring Stability and Reactivity

The nature of the substituent at the C2 position of the thiirane ring has a profound effect on its stability and reactivity. The 4-methoxyphenyl group is an electron-donating group due to the resonance effect of the methoxy (B1213986) substituent.

Theoretical studies on the desulfurization of thiiranes by carbenes have shown that the reactivity is influenced by the substituents on the carbene. For example, methoxyphenylcarbene is less reactive than alkyl-substituted carbenes in abstracting a sulfur atom from the thiirane ring. researchgate.net This suggests that the electronic properties of the attacking reagent play a significant role in the reaction with the thiirane.

Furthermore, studies on substituted thiophenols have shown that electron-releasing groups, such as the methoxy group, can influence the stability of related sulfur-containing radicals. researchgate.net In the context of this compound, the electron-donating nature of the 4-methoxyphenyl group is expected to increase the electron density on the thiirane ring. This can affect the ring's stability, potentially making it more susceptible to certain types of reactions, such as the spontaneous desulfurization mentioned earlier. nih.gov The thermal decomposition of the parent thiirane has been shown to proceed through different pathways, and the presence of substituents would undoubtedly alter the activation energies and favor one pathway over another. nih.gov

The electron-donating substituent can stabilize a positive charge that may develop at the adjacent benzylic carbon during a reaction, thereby influencing the regioselectivity and stereoselectivity of ring-opening reactions. For example, in an acid-catalyzed ring-opening, the protonation of the sulfur atom would be followed by nucleophilic attack. The position of the attack would be influenced by the ability of the 4-methoxyphenyl group to stabilize a partial positive charge on the adjacent carbon atom.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful computational method for investigating the electronic excited states of molecules, making it an invaluable tool for predicting and interpreting spectroscopic properties. mdpi.comrsc.org While specific, detailed TD-DFT studies on this compound are not extensively available in the public research literature, the theoretical framework allows for a robust prediction of its spectroscopic behavior. This section will outline the principles of TD-DFT and describe the types of spectroscopic data that can be generated for a molecule like this compound.

The core of TD-DFT lies in its ability to calculate the response of the electron density of a molecule to a time-dependent electromagnetic field, such as that of light. mdpi.com By determining the electronic transitions between molecular orbitals (MOs), TD-DFT can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a compound. These calculations yield crucial information, including the wavelength of maximum absorption (λmax), the energy of the electronic transition, and the oscillator strength, which is proportional to the intensity of the absorption band. nih.gov

For a molecule such as this compound, TD-DFT calculations would typically involve optimizing the ground-state geometry using a suitable functional (e.g., B3LYP) and basis set. Following this, excited-state calculations are performed to identify the vertical electronic transitions. mdpi.com The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic excitations, for instance, identifying them as π → π* or n → π* transitions. rsc.org

Beyond UV-Vis spectra, TD-DFT can also be applied to predict other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, by calculating the magnetic shielding tensors of the nuclei. While less common for routine structure elucidation, these calculations can be instrumental in assigning signals in complex spectra or for molecules where experimental data is ambiguous.

The accuracy of TD-DFT predictions is dependent on the choice of the exchange-correlation functional and the basis set used in the calculation. nih.gov For aromatic and heterocyclic compounds, hybrid functionals like B3LYP and range-separated functionals like CAM-B3LYP are often employed to provide a balance between computational cost and accuracy. nih.gov

The following table illustrates the typical spectroscopic properties that can be predicted for an organic molecule like this compound using TD-DFT and the significance of these predictions.

Predicted PropertyTypical Computational MethodSignificance of the Prediction
UV-Vis Absorption Wavelengths (λmax) TD-DFT (e.g., B3LYP/6-31G(d))Predicts the wavelengths at which the molecule absorbs light, corresponding to the colors observed and the electronic structure.
Excitation Energies TD-DFTProvides the energy required to promote an electron to a higher energy state, fundamental to understanding photochemical reactivity.
Oscillator Strengths (f) TD-DFTIndicates the theoretical intensity of an electronic transition, helping to rationalize the appearance of the experimental spectrum.
Major Molecular Orbital Contributions TD-DFT analysisIdentifies the nature of the transition (e.g., π → π, n → π) by detailing which orbitals are involved.
¹H and ¹³C NMR Chemical Shifts GIAO-DFT (Gauge-Independent Atomic Orbital)Aids in the assignment of experimental NMR signals and confirms the molecular structure.

Synthetic Applications and Advanced Transformations Utilizing 2 4 Methoxyphenyl Thiirane As a Building Block

Role as an Intermediate in Olefination Reactions: The Barton-Kellogg Process

In the final step, the thiirane (B1199164), such as 2-(4-methoxyphenyl)thiirane, is desulfurized to yield the corresponding alkene. beilstein-journals.org This desulfurization is commonly achieved using phosphines, like triphenylphosphine (B44618), which attack the sulfur atom to form a phosphasulfurane that subsequently collapses to the alkene and triphenylphosphine sulfide. beilstein-journals.org This reaction is particularly valuable as it allows for the coupling of two different ketone precursors (one converted to the thioketone, the other to the diazo compound), enabling the synthesis of unsymmetrical alkenes. beilstein-journals.org

A model reaction illustrating this process is the reaction between 4,4'-dimethoxythiobenzophenone (B1329377) and a diazo compound, which forms a 2,2-bis(4-methoxyphenyl)thiirane derivative as an isolable intermediate before its conversion to the final alkene product. rsc.org The stereochemical outcome of the olefination is often dependent on the stereospecificity of the thiirane-forming and desulfurization steps. researchgate.net

Table 1: Key Steps in the Barton-Kellogg Olefination

Step Reactants Intermediate Product Purpose
1 Thioketone, Diazo Compound 1,3,4-Thiadiazoline Thiocarbonyl Ylide Formation of the key ylide intermediate via cycloaddition and N₂ extrusion. beilstein-journals.orgcdnsciencepub.com
2 Thiocarbonyl Ylide - Thiirane Stereospecific 4π-electrocyclization to form the three-membered sulfur heterocycle. researchgate.net
3 Thiirane, Desulfurizing Agent (e.g., PPh₃) Sulfaphosphatane Alkene Extrusion of the sulfur atom to generate the final C=C double bond. beilstein-journals.org

Incorporation into Complex Molecular Architectures via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

While this compound does not directly participate in the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), its strained three-membered ring provides a reactive handle for the introduction of azide (B81097) or alkyne functionalities, which are the essential components for this powerful "click chemistry" reaction. The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition that joins an azide and a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole. rgmcet.edu.inorganic-chemistry.org

To incorporate the this compound scaffold into a larger molecule via CuAAC, the thiirane ring must first be opened by a suitable nucleophile. Research has shown that thiiranes can undergo ring-opening with nucleophiles like sodium azide. nih.gov This reaction would convert this compound into a β-azido thiol. The resulting thiol could then be protected or modified, and the azide group is now available for a CuAAC reaction with an alkyne-containing molecule.

Alternatively, the thiirane ring can be opened by a nucleophile that contains an alkyne moiety. The resulting molecule would then be ready for a subsequent CuAAC reaction with an azide-functionalized compound. This two-step strategy allows the methoxyphenylthiirane unit to be seamlessly integrated into complex molecular frameworks, polymers, or surface materials, leveraging the reliability and orthogonality of the CuAAC reaction. rgmcet.edu.inorganic-chemistry.org

Precursors for the Synthesis of Diverse Sulfur-Containing Heterocyclic Systems (e.g., Triazoles, Thietanes)

The reactivity of the thiirane ring makes this compound a valuable precursor for the synthesis of other important sulfur-containing heterocycles, notably triazoles and thietanes.

Triazoles: The synthesis of 1,2,3-triazoles from this compound can be envisioned as a two-step process. First, as mentioned previously, the thiirane ring can be opened by an azide nucleophile, such as sodium azide, to produce a β-azido thiol. nih.gov This intermediate possesses the necessary functionalities for the subsequent construction of a triazole ring. The azide group can then undergo a Huisgen 1,3-dipolar cycloaddition with an alkyne. rgmcet.edu.in When catalyzed by copper(I), this reaction proceeds with high regioselectivity to yield the 1,4-disubstituted-1,2,3-triazole. organic-chemistry.org Alternatively, reactions with hydrazine (B178648) derivatives after ring-opening can lead to the formation of 1,2,4-triazole (B32235) systems. nih.gov

Thietanes: Thietanes, which are four-membered sulfur-containing heterocycles, can be synthesized from thiiranes through ring expansion reactions. beilstein-journals.orgnih.gov This transformation is a valuable method for accessing the strained thietane (B1214591) core. rsc.org Several methods for the ring expansion of thiiranes have been developed. One such method involves the reaction of a thiirane with dimethyloxosulfonium methylide, which is generated from trimethyloxosulfonium iodide and a base. rsc.org The proposed mechanism involves a nucleophilic attack of the methylide on the thiirane, leading to ring-opening, followed by an intramolecular displacement to form the four-membered thietane ring. rsc.org Another approach involves the reaction of thiirane-2-methanol derivatives under Mitsunobu conditions, where an initial nucleophilic ring-opening is followed by intramolecular cyclization to yield the thietane. beilstein-journals.orgnih.gov For a substrate like this compound, this would provide a route to substituted thietanes that are of interest in medicinal chemistry and materials science. nih.gov

Table 2: Heterocyclic Synthesis from Thiirane Precursors

Target Heterocycle Key Transformation Reagents/Conditions Intermediate
1,2,3-Triazole Ring-opening followed by Cycloaddition 1. NaN₃2. Alkyne, Cu(I) catalyst β-Azido thiol nih.gov
Thietane Nucleophilic Ring Expansion Trimethyloxosulfonium iodide, Base Ring-opened sulfonium (B1226848) ylide rsc.org

Exploration in Polymer Chemistry for Novel Material Development

Thiiranes are valuable monomers for the synthesis of polythioethers, a class of polymers with unique properties such as high refractive indices and metal-binding capabilities. This compound, as an aryl-substituted thiirane, is a candidate for producing polymers with specific thermal and optical properties.

One of the primary methods for polymerizing thiiranes is through cationic ring-opening polymerization (CROP). rsc.org This process is typically initiated by strong acids or electrophiles. nih.gov Research on the CROP of 2-phenylthiirane, a close analogue of this compound, has demonstrated that this method can produce stereoregular poly(2-phenylthiirane). rsc.org By using an enantiomerically pure monomer, polymers with high stereoregularity can be synthesized, which allows for precise control over the polymer's microstructure and properties. rsc.org The polymerization of cyclic monomers like thiiranes is driven by the release of ring strain. youtube.com

Another approach is ring-expansion polymerization, which has also been applied to thiiranes. researchgate.net These methods provide pathways to novel polymer architectures. The presence of the 4-methoxyphenyl (B3050149) group in the polymer derived from this compound would be expected to influence the material's properties, such as its glass transition temperature, solubility, and potential for post-polymerization modification. The development of new bio-based and biodegradable thiophene-containing copolyesters also highlights the interest in sulfur-containing polymers for creating sustainable materials. youtube.com

Table 3: Polymerization of Aryl-Substituted Thiiranes

Monomer Polymerization Method Initiator/Catalyst Resulting Polymer Key Feature
2-Phenylthiirane Cationic Ring-Opening Polymerization (CROP) Not specified Poly(2-phenylthiirane) Production of stereoregular polymer from enantiopure monomer. rsc.org
Thiirane Ring-Expansion Polymerization Cyclic dithiocarbamate Polythioether Controlled polymerization. researchgate.net

Applications in the Construction of Ferrocenyl-Substituted Systems

The integration of ferrocene (B1249389) into heterocyclic structures is a burgeoning area of research, as the resulting compounds often exhibit unique electrochemical, catalytic, and biological properties. researchgate.netnitrkl.ac.intci-thaijo.org While direct reactions employing this compound for the construction of ferrocenyl-substituted systems are not widely documented in the reviewed literature, the chemistry of related sulfur heterocycles provides a blueprint for potential applications.

For instance, ferrocenyl thioketones are known to react with donor-acceptor cyclopropanes to yield ferrocenyl-substituted tetrahydrothiophenes via formal [3+2]-cycloaddition reactions. frontiersin.org Another strategy involves multicomponent reactions to synthesize ferrocene-based heterocycles. researchgate.net

A plausible synthetic route could involve the ring-opening of this compound with a ferrocene-containing nucleophile. For example, a ferrocenyl lithium or Grignard reagent could potentially open the thiirane ring to form a new carbon-carbon bond, tethering the (4-methoxyphenyl)thioethyl unit to the ferrocene core. The resulting ferrocenyl-functionalized thiol could then be subjected to further chemical transformations.

Furthermore, the synthesis of ferrocene-grafted nitroimidazoles has been achieved through the reaction of α-hydroxy ferrocene with a nitroimidazole precursor. nih.gov This suggests that functionalized thiols derived from the ring-opening of this compound could potentially be used in similar condensation or substitution reactions with activated ferrocene derivatives to create novel, complex organometallic structures. biomedpharmajournal.org These strategies represent promising avenues for future research to expand the synthetic utility of this compound into the realm of organometallic chemistry.

Q & A

What synthetic strategies are effective for achieving high enantiomeric purity in 2-(4-Methoxyphenyl)thiirane derivatives?

Stereochemical control is critical during synthesis. Diastereomeric thiiranes, such as (2S)-2-(1R-(4-Phenoxyphenylsulfonyl)ethyl)thiirane, are synthesized via chiral auxiliaries or enantioselective catalysis. Key steps include:

  • Stereoselective sulfonylation to introduce sulfone groups, which stabilize transition states.
  • Chiral HPLC or enzymatic resolution to separate enantiomers, achieving >90% enantiomeric excess (ee) .
  • HRMS and NMR for validation: 1H^1H and 13C^{13}C spectra confirm stereochemical assignments, while high-resolution mass spectrometry verifies molecular integrity .

How does the thiirane ring-opening mechanism underpin its inhibitory activity against metalloproteases?

Thiiranes inhibit zinc-dependent enzymes like MMP-2/MMP-9 via a two-step mechanism:

Deprotonation : A Brønsted base (e.g., acetate) abstracts a β-hydrogen, forming a thiolate intermediate.

Nucleophilic attack : The thiolate binds the active-site zinc ion, irreversibly inactivating the enzyme.
DFT studies reveal stereoelectronic effects: Activation barriers are lowest when the C–H bond closest to sulfone oxygens breaks first, aligning with experimental isotope effects (kH/kD3.5k_H/k_D \approx 3.5) .

What analytical methods are optimal for characterizing thiirane derivatives and their reaction intermediates?

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D techniques (COSY, NOESY) resolve stereochemistry and confirm regioselectivity.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., C16_{16}H16_{16}NaO3_3S2+_2^+ with <2 ppm error) .
  • Polarimetry : Measures optical rotation ([α]D[\alpha]_D) to assess enantiomeric purity .

How can isotopic labeling (e.g., 14C^{14}C14C) be incorporated into this compound for kinetic studies?

Ring-specific 14C^{14}C-labeling strategies include:

  • Starting with 14C^{14}C-labeled toluene, which undergoes Friedel-Crafts acylation to form 4-methoxyacetophenone.
  • Reductive amination or thiiranation to introduce the labeled aryl group, achieving >98% radiochemical purity .

What computational parameters are critical for modeling thiirane reactivity?

Density Functional Theory (DFT) simulations require:

  • Solvent models : PCM (Polarizable Continuum Model) for methanol or acetonitrile, which lower activation barriers by stabilizing charged intermediates.
  • Basis sets : B3LYP/6-311+G(d,p) for geometry optimization and frequency calculations.
  • Transition-state validation : Intrinsic reaction coordinate (IRC) analysis confirms reaction pathways .

How do solvent polarity and Brønsted bases influence thiirane ring-opening kinetics?

  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) increase reaction rates by stabilizing ionic intermediates. Methanol slows kinetics due to hydrogen bonding.
  • Base strength : Acetate (pKa4.8\text{p}K_a \approx 4.8) outperforms weaker bases (e.g., bicarbonate) in deprotonation, with ΔG\Delta G^\ddagger reductions of 5–8 kcal/mol .

What experimental models validate thiirane derivatives as metalloprotease inhibitors?

  • In vitro assays : Fluorescent peptide substrates (e.g., MCA-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2_2) quantify MMP-2/MMP-9 inhibition (IC50IC_{50} values <100 nM).
  • Kinetic analysis : Competitive inhibition patterns are confirmed via Lineweaver-Burk plots .

How are molecularly imprinted polymers (MIPs) designed using thiirane analogs for analyte detection?

MIPs for compounds like tyramine are synthesized by:

  • Computational screening : DFT predicts binding affinity between the template (e.g., 2-(4-methoxyphenyl)ethylamine) and functional monomers (e.g., methacrylic acid).
  • Solid-phase extraction : MIPs achieve >90% recovery rates in spiked biological samples, validated via HPLC-MS .

What safety and handling protocols are recommended for thiirane derivatives?

  • Storage : Desiccated at -20°C in amber vials to prevent oxidation.
  • Solubility : Use DMSO or ethanol for stock solutions (10–50 mM).
  • Toxicity : LC50_{50} values in zebrafish models suggest moderate aquatic toxicity; handle with nitrile gloves and fume hoods .

How do structural modifications (e.g., sulfone groups) enhance thiirane stability and bioactivity?

  • Sulfone incorporation : Increases electrophilicity at the thiirane ring, accelerating ring-opening.
  • Steric effects : Bulky substituents (e.g., 4-phenoxyphenyl) improve metabolic stability by shielding the reactive sulfur atom .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.